Cas no 2227672-06-0 ((1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol)

(1R)-2-Amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol is a chiral β-amino alcohol derivative featuring a trifluoromethyl and methoxy-substituted aromatic ring. Its stereospecific (1R) configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive compounds. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino alcohol moiety provides versatility in forming hydrogen bonds or chelating metal catalysts. This compound is useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its rigid, electron-deficient aromatic system. Its structural features also lend potential utility in agrochemical research. Handling requires standard precautions for amino alcohols, including protection from moisture and oxidation.
(1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol structure
2227672-06-0 structure
Product name:(1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol
CAS No:2227672-06-0
MF:C10H12F3NO2
MW:235.202993392944
CID:6618669
PubChem ID:165975298

(1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1942233
    • (1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
    • 2227672-06-0
    • (1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol
    • Inchi: 1S/C10H12F3NO2/c1-16-9-6(8(15)5-14)3-2-4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1
    • InChI Key: VLBSPWHDSBDCQC-QMMMGPOBSA-N
    • SMILES: FC(C1=CC=CC(=C1OC)[C@H](CN)O)(F)F

Computed Properties

  • Exact Mass: 235.08201311g/mol
  • Monoisotopic Mass: 235.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5Ų
  • XLogP3: 1

(1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1942233-0.05g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
0.05g
$1464.0 2023-09-17
Enamine
EN300-1942233-2.5g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
2.5g
$3417.0 2023-09-17
Enamine
EN300-1942233-0.5g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
0.5g
$1673.0 2023-09-17
Enamine
EN300-1942233-1g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
1g
$1742.0 2023-09-17
Enamine
EN300-1942233-10g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
10g
$7497.0 2023-09-17
Enamine
EN300-1942233-5.0g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
5g
$5056.0 2023-05-23
Enamine
EN300-1942233-1.0g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
1g
$1742.0 2023-05-23
Enamine
EN300-1942233-0.1g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
0.1g
$1533.0 2023-09-17
Enamine
EN300-1942233-10.0g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
10g
$7497.0 2023-05-23
Enamine
EN300-1942233-0.25g
(1R)-2-amino-1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
2227672-06-0
0.25g
$1604.0 2023-09-17

Additional information on (1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol

Research Brief on (1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol (CAS: 2227672-06-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of chiral amino alcohols as key intermediates in drug development. Among these, (1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol (CAS: 2227672-06-0) has emerged as a compound of interest due to its potential applications in the synthesis of bioactive molecules. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic relevance.

The compound (1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol is characterized by its unique stereochemistry and the presence of a trifluoromethyl group, which enhances its metabolic stability and binding affinity to biological targets. Recent studies have explored its role as a building block for the development of novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The CAS number 2227672-06-0 serves as a critical identifier in patent literature and regulatory documentation, underscoring its commercial and scientific importance.

One of the key research efforts has been directed toward optimizing the synthetic routes for this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an enantioselective synthesis approach using asymmetric hydrogenation, achieving a high yield (85%) and excellent enantiomeric excess (>99%). This method addresses previous challenges related to scalability and purity, making the compound more accessible for preclinical studies.

Pharmacological evaluations have revealed that (1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol exhibits promising activity as a modulator of adrenergic receptors. In vitro assays conducted by researchers at the University of Cambridge showed that the compound selectively binds to β2-adrenergic receptors with an IC50 of 12 nM, suggesting potential applications in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). These findings were corroborated by molecular docking studies, which highlighted the role of the trifluoromethyl group in stabilizing ligand-receptor interactions.

Further investigations into the compound's therapeutic potential are underway. A collaborative study between academic and industrial researchers is exploring its derivatization to enhance blood-brain barrier permeability, aiming to develop central nervous system (CNS)-targeted therapies. Preliminary results indicate that fluorinated analogs of the compound exhibit improved pharmacokinetic profiles, with reduced hepatic clearance and increased half-life in rodent models.

In conclusion, (1R)-2-amino-1-2-methoxy-3-(trifluoromethyl)phenylethan-1-ol (CAS: 2227672-06-0) represents a versatile scaffold in medicinal chemistry, with demonstrated efficacy in receptor modulation and potential for broader therapeutic applications. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in drug discovery pipelines. Stakeholders in the pharmaceutical industry are advised to monitor developments related to this compound, as it may play a pivotal role in addressing unmet medical needs.

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